molecular formula C15H16N2O2S B2833037 N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide CAS No. 923379-73-1

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

Cat. No. B2833037
CAS RN: 923379-73-1
M. Wt: 288.37
InChI Key: MQORFNGGIANCSQ-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It belongs to the class of thiophene-based analogs, which are a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs are synthesized by heterocyclization of various substrates . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide” is defined by its molecular formula C15H16N2O2S. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position .


Chemical Reactions Analysis

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Applications

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . The compound could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Applications

Thiophene derivatives have shown anti-inflammatory properties . This suggests that the compound could be used in the development of new anti-inflammatory medications.

Antimicrobial Applications

Thiophene derivatives have also demonstrated antimicrobial properties . This indicates potential use of the compound in the creation of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . The compound could potentially be used in various industrial processes.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications of the compound in the field of material science.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that the compound could be used in the development of new OLED technologies.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests potential applications of the compound in the field of electronics.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The potential of these compounds in evolving better chemotherapeutic agents is being explored .

properties

IUPAC Name

N-methyl-2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-3-5-11(6-4-10)9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQORFNGGIANCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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